cis-Ethyl 2-methylpiperidine-3-carboxylate hydrochloride
Overview
Description
“Cis-Ethyl 2-methylpiperidine-3-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1255098-81-7 . It has a molecular weight of 207.7 . The IUPAC name of this compound is ethyl (2R,3R)-2-methyl-3-piperidinecarboxylate hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H17NO2.ClH/c1-3-12-9(11)8-5-4-6-10-7(8)2;/h7-8,10H,3-6H2,1-2H3;1H/t7-,8-;/m1./s1
. This code provides a unique representation of the compound’s molecular structure. Physical and Chemical Properties Analysis
“this compound” is a yellow to brown solid . It should be stored at a temperature between 2-8°C .Scientific Research Applications
1. Synthesis of Highly Functionalized Tetrahydropyridines Ethyl 2-methyl-2,3-butadienoate, which can be related to cis-Ethyl 2-methylpiperidine-3-carboxylate hydrochloride, is used in phosphine-catalyzed [4 + 2] annulation reactions. This process produces ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, demonstrating its potential in synthesizing complex organic compounds (Zhu, Lan, & Kwon, 2003).
2. Asymmetric Synthesis of Protein Kinase Inhibitors This compound serves as a key intermediate in the asymmetric synthesis of specific protein kinase inhibitors, such as CP-690550. The process starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride highlights its significance in pharmaceutical synthesis (Hao, Liu, Zhang, & Chen, 2011).
3. Transformation in Sulfuric Acid Reactions The treatment of 1,1′-iminobis-2-butanols with sulfuric acid results in compounds like cis- and trans-3-ethyl-4-methylpiperidines, showcasing the transformation potential of related compounds in acidic environments (Hernestam, 1983).
4. Synthesis of Gastrointestinal Stimulants Ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, closely related to the subject compound, is a key intermediate in synthesizing cisapride, a potent gastrointestinal stimulant. This highlights its role in the development of therapeutic agents (Kim et al., 2001).
5. Synthesis of Amino Acids and Derivatives cis-3-alkylaziridine-2-carboxylates, including derivatives of the subject compound, are used in the synthesis of various amino acids and their derivatives. This application underscores its utility in producing biologically significant molecules (Lee et al., 2001).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include wearing protective gloves/eye protection/face protection and rinsing cautiously with water for several minutes in case of eye contact .
Properties
IUPAC Name |
ethyl (2R,3R)-2-methylpiperidine-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-3-12-9(11)8-5-4-6-10-7(8)2;/h7-8,10H,3-6H2,1-2H3;1H/t7-,8-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXDWCJZWWWMEY-SCLLHFNJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCNC1C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCN[C@@H]1C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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